![molecular formula C10H9BrN2O2 B12511895 Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12511895.png)
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate is a chemical compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a carboxylate ester group at the 7th position on the benzoimidazole ring. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate typically involves the following steps:
Methylation: The methyl group at the 2nd position can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The carboxylate ester group at the 7th position can be formed by esterification of the corresponding carboxylic acid using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methylation, and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized benzoimidazole derivatives.
Reduction: Formation of reduced benzoimidazole derivatives.
Hydrolysis: Formation of 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid.
科学的研究の応用
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of benzoimidazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and methyl groups on the benzoimidazole ring can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways and therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate: Similar structure but with the carboxylate group at the 2nd position.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Contains a fluorine atom and an imidazole moiety.
5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate: Contains an amino and a fluoro group.
Uniqueness
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate is unique due to the specific positioning of the bromine, methyl, and carboxylate ester groups on the benzoimidazole ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
methyl 6-bromo-2-methyl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
InChIキー |
VXUSHNJFABJTJO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2N1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
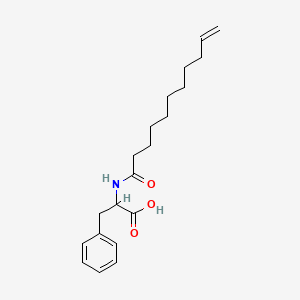
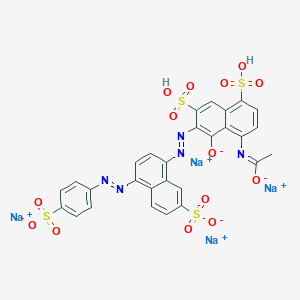
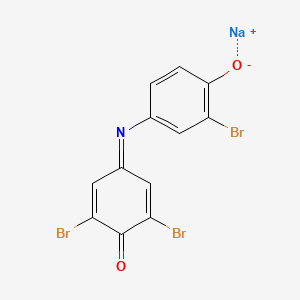
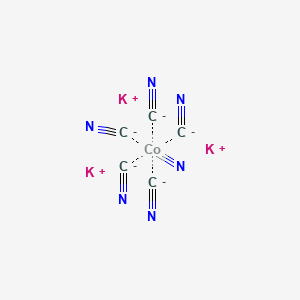
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate](/img/structure/B12511835.png)
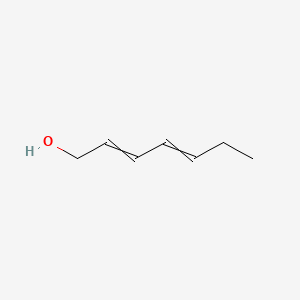

![2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate](/img/structure/B12511869.png)
![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)-1-imidazolyl]methyl]benzoic acid](/img/structure/B12511870.png)
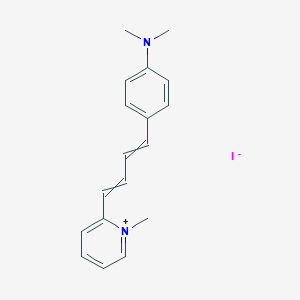
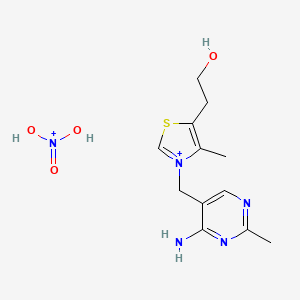
![1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine](/img/structure/B12511883.png)
![[3-(5-Chloro-2-fluorophenyl)-5-methyl-4-isoxazolyl][4-(trifluoromethyl)piperidino]methanone](/img/structure/B12511886.png)
